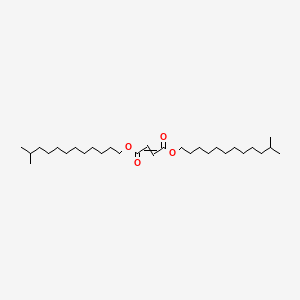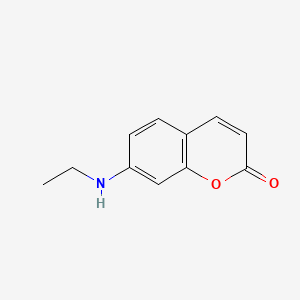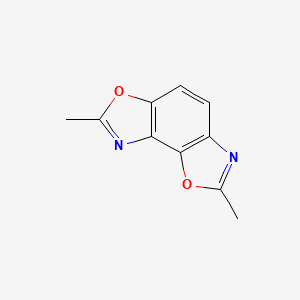![molecular formula C12H14ClNO B13766730 6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1) CAS No. 54995-90-3](/img/structure/B13766730.png)
6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine–hydrogen chloride (1/1) is a complex organic compound that features a fused ring system combining benzofuran and pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzofuran and a pyridine derivative, the reaction may proceed through a series of steps including alkylation, cyclization, and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one
- 6-Methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one
Uniqueness
6-Methyl-6,7,8,9-tetrahydro1benzofuro[3,2-c]pyridine is unique due to its specific ring structure and the presence of both benzofuran and pyridine moieties. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
| 54995-90-3 | |
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
6-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9;/h5-8H,2-4H2,1H3;1H |
InChI Key |
TWPWBOUUUBFSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1OC3=C2C=NC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)

![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)

